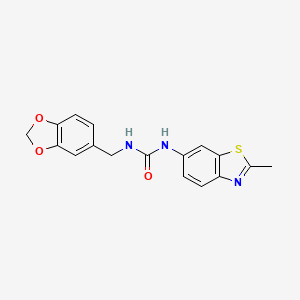
2-(2,6-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMA belongs to the class of compounds known as phenylacetamides and has been found to exhibit a range of biochemical and physiological effects that make it an attractive candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 2-(2,6-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide is not fully understood, but it is believed to act through modulation of the immune system and the inhibition of inflammatory pathways. 2-(2,6-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide has also been shown to interact with opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 2-(2,6-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide has been found to exhibit a range of other biochemical and physiological effects. These include antioxidant activity, modulation of the immune system, and regulation of lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,6-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide has several advantages for use in laboratory experiments, including its relatively low cost and ease of synthesis. However, one limitation is that it has not yet been extensively studied in vivo, and further research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on 2-(2,6-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide. One area of interest is its potential as a treatment for chronic pain, with further studies needed to investigate its efficacy and safety in human subjects. Another area of research could focus on its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies could investigate the potential of 2-(2,6-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide as an antioxidant and its role in regulating lipid metabolism.
Métodos De Síntesis
2-(2,6-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide in the presence of a base catalyst. The resulting intermediate is then subjected to further reactions to yield the final product, 2-(2,6-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2,6-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines in vitro. 2-(2,6-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide has also been investigated for its potential as an analgesic agent, with studies showing it to be effective in reducing pain in animal models.
Propiedades
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-8-9-16(21-4)15(10-12)19-17(20)11-22-18-13(2)6-5-7-14(18)3/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYVLABWXYDEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)
![3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5762978.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide](/img/structure/B5762983.png)

![2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5762987.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)
![2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)


![2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763029.png)
![2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5763044.png)
